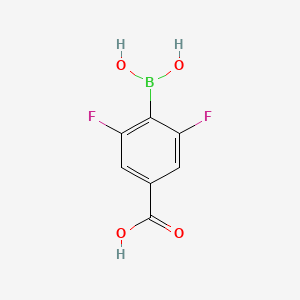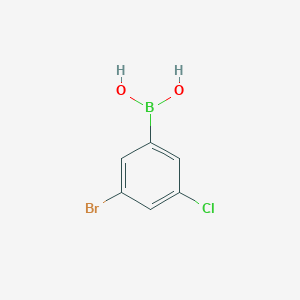
Acétate de 4-bromophénéthyle
Vue d'ensemble
Description
4-Bromophenethyl acetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenethyl acetate, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
4-Bromophenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
Mode of Action
It’s known that acetate compounds can participate in various biochemical reactions, often acting as acetyl group donors in enzymatic reactions .
Biochemical Pathways
For instance, they can be metabolized to acetyl-CoA via the Wood-Ljungdahl pathway, which is the only pathway of CO2 fixation coupled to energy storage .
Pharmacokinetics
It’s known that the compound is soluble in ethanol , which suggests it may have good bioavailability
Result of Action
Related compounds such as 4-bromophenylacetic acid have been found to have growth inhibitory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromophenethyl acetate can be synthesized from 4-bromophenethyl alcohol and acetyl chloride. The reaction typically involves the use of triethylamine as a base and dichloromethane as a solvent. The reaction mixture is stirred at 0°C for one hour, followed by dilution with diethyl ether. The organic phase is then washed with hydrochloric acid, sodium bicarbonate solution, and saturated salt solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the pure product .
Industrial Production Methods: Industrial production of 4-Bromophenethyl acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromophenethyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form 4-bromophenethyl alcohol and acetic acid.
Oxidation: The compound can be oxidized to form 4-bromophenylacetic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic substitution: Various substituted phenethyl acetates.
Hydrolysis: 4-Bromophenethyl alcohol and acetic acid.
Oxidation: 4-Bromophenylacetic acid.
Comparaison Avec Des Composés Similaires
4-Bromophenethyl alcohol: A precursor in the synthesis of 4-Bromophenethyl acetate.
Phenethyl acetate: The parent compound without the bromine substitution.
4-Bromophenylacetic acid: An oxidation product of 4-Bromophenethyl acetate.
Uniqueness: 4-Bromophenethyl acetate is unique due to the presence of both an ester group and a bromine atom, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its non-brominated counterparts .
Propriétés
IUPAC Name |
2-(4-bromophenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(12)13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBKABNCDXYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)

![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1374586.png)







